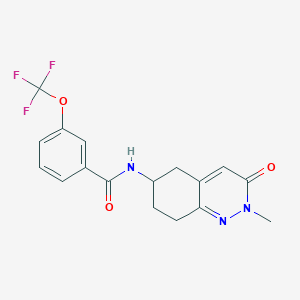![molecular formula C16H19NO3 B2527395 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide CAS No. 2097863-65-3](/img/structure/B2527395.png)
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide is a synthetic organic compound that features a benzofuran ring, which is a fused aromatic heterocycle containing both benzene and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide typically involves the formation of the benzofuran ring followed by the attachment of the methoxyethyl and pent-4-enamide groups. One common method involves the palladium-catalyzed hydrofuranization of unactivated alkenes with α-alkynyl arylols, which produces C3-alkylated benzofurans under mild conditions . This method is advantageous due to its high yield and functional group tolerance.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions . This method is particularly useful for constructing complex benzofuran ring systems, which are essential for the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Benzofuran derivatives have shown potential as anti-tumor, antibacterial, and antiviral agents.
Industry: Benzofuran derivatives are used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some benzofuran compounds inhibit the replication of viruses by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another compound used for skin conditions.
Angelicin: Known for its therapeutic properties in treating skin diseases.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxyethyl and pent-4-enamide groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-9-16(18)17-11-15(19-2)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,15H,1,4,9,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEJXHMSYUUECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)
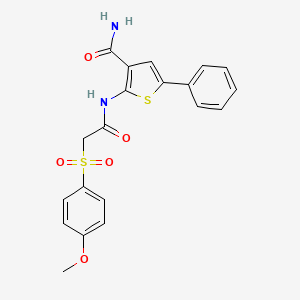
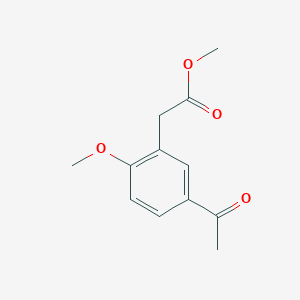
![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)
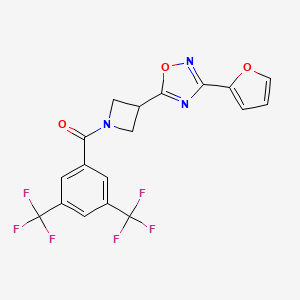
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2527320.png)
![4-[1-(benzenesulfonyl)ethyl]-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-ethyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2527323.png)
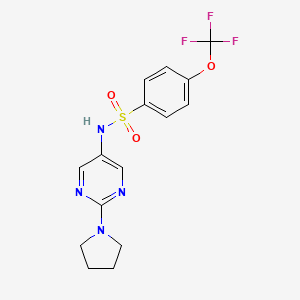
![(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(2-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2527327.png)
![methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2527328.png)
![N-(3-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2527329.png)
![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)
